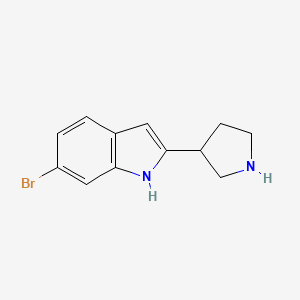

6-Bromo-2-(pyrrolidin-3-yl)-1H-indole

Description

Properties

Molecular Formula |

C12H13BrN2 |

|---|---|

Molecular Weight |

265.15 g/mol |

IUPAC Name |

6-bromo-2-pyrrolidin-3-yl-1H-indole |

InChI |

InChI=1S/C12H13BrN2/c13-10-2-1-8-5-11(15-12(8)6-10)9-3-4-14-7-9/h1-2,5-6,9,14-15H,3-4,7H2 |

InChI Key |

VFGRPFPNFBSPAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC3=C(N2)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole typically involves two key components:

- Introduction of the bromine atom at the 6-position of the indole ring.

- Installation of the pyrrolidin-3-yl substituent at the 2-position of the indole.

The synthetic challenge lies in the selective functionalization of the indole core and the efficient coupling of the pyrrolidine moiety.

Synthesis of 6-Bromoindole Core

The 6-bromoindole scaffold is the pivotal intermediate for further functionalization. Several methods exist for its preparation:

Diazotization and Bromination Route: A convenient and scalable method involves the diazotization of para-aminotoluene followed by bromination and subsequent ring closure to form 6-bromoindole. This four-step process is favored for producing multigram quantities with relatively good yields and scalability, as described in a 2023 study focusing on bacterial cystathionine γ-lyase inhibitors.

Direct Bromination of Indole: Bromination of commercially available indole derivatives under controlled conditions can yield 6-bromoindole, but often with regioselectivity challenges.

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization + Bromination | para-Aminotoluene | Diazotization → Bromination → Ring closure | Scalable, good regioselectivity | Multi-step, requires careful handling of diazonium salts |

| Direct Bromination | Indole | Electrophilic bromination | Simpler, fewer steps | Lower regioselectivity, possible mixtures |

Representative Synthetic Route (Based on Literature)

A representative synthesis can be outlined as follows:

Synthesis of 6-Bromoindole: Via diazotization of para-aminotoluene, bromination, and ring closure.

Preparation of Pyrrolidin-3-yl Bromide or Equivalent: Synthesis or procurement of the pyrrolidin-3-yl electrophile, possibly protected.

Nucleophilic Substitution: Alkylation of 6-bromoindole at the 2-position with the pyrrolidin-3-yl electrophile under basic conditions.

Deprotection and Purification: Removal of protecting groups (if any) and purification by crystallization or chromatography.

Final Purification: High purity can be achieved by crystallization; chromatographic purification is often avoided on scale due to cost and solvent use concerns.

Detailed Research Findings and Data

Yields and Purity

The diazotization-bromination method for 6-bromoindole synthesis typically yields the intermediate in 60–75% yield with high regioselectivity.

Alkylation reactions to introduce the pyrrolidin-3-yl group generally achieve yields in the range of 50–85%, depending on reaction conditions and protecting groups.

Purification by crystallization can achieve purity levels up to 98% by HPLC; however, chromatographic methods may be required for higher purity in sensitive subsequent reactions.

Reaction Conditions Summary

| Step | Conditions | Notes |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5 °C | Careful temperature control required |

| Bromination | Bromine or N-bromosuccinimide (NBS), solvent | Selective for 6-position |

| Ring Closure | Heating in acidic ethanolic solution | Forms indole ring |

| Alkylation | Base (e.g., NaH, K₂CO₃), solvent (DMF, THF) | Protecting groups may be needed |

| Deprotection | Acidic conditions (e.g., TFA) | Removes Boc or other protecting groups |

| Purification | Crystallization or chromatography | Chromatography costly at scale |

Analytical Characterization

NMR Spectroscopy: Characteristic signals for the indole protons and the pyrrolidine ring protons confirm structure.

High-Performance Liquid Chromatography (HPLC): Used to determine purity, with >98% purity considered suitable for further synthetic steps.

Mass Spectrometry (MS): Confirms molecular weight and substitution pattern.

Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD): Used in some studies for polymorph characterization of intermediates and final products.

Comparative Analysis of Preparation Methods

| Aspect | Diazotization-Bromination Route | Direct Bromination | Alkylation with Pyrrolidin-3-yl Derivative |

|---|---|---|---|

| Scalability | High | Moderate | Moderate to High |

| Regioselectivity | High | Moderate | High (if conditions optimized) |

| Yield | 60–75% | Variable | 50–85% |

| Purification Complexity | Moderate (crystallization) | Moderate | High (may require chromatography) |

| Environmental Impact | Moderate (diazonium salts) | Low | Variable (depends on solvents and reagents) |

| Cost | Moderate | Low to Moderate | Moderate to High |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The indole ring can be oxidized to form different derivatives.

Reduction Reactions: The compound can be reduced to modify the pyrrolidinyl group or the indole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce indole-2-carboxylic acids or other oxidized derivatives.

Scientific Research Applications

6-Bromo-2-(pyrrolidin-3-yl)-1H-indole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Researchers use it to study the biological activity of indole derivatives and their interactions with biological targets.

Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the pyrrolidinyl group play crucial roles in its binding affinity and selectivity towards these targets. The indole ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Properties

Table 1 summarizes key structural and functional differences between 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole and related indole derivatives.

Key Observations:

- Substituent Effects : Bromine and iodine enhance halogen bonding but differ in steric and electronic profiles. The carboxylic acid group in 6-Iodo-1H-indole-2-carboxylic acid may improve solubility but limit membrane permeability .

- Nitrogen-Containing Moieties : The pyrrolidine ring in the target compound and the piperazine group in 6-(4-Methylpiperazin-1-yl)-1H-indole both contribute to basicity, but piperazine derivatives demonstrate cytotoxic activity (IC₅₀ <10 μM) in cancer cell lines .

- Fluorinated Analogs : 6-Bromo-2-(difluoromethyl)-1H-indole () lacks pharmacological data but highlights the utility of fluorine in metabolic stability and lipophilicity modulation .

Biological Activity

6-Bromo-2-(pyrrolidin-3-yl)-1H-indole is a notable compound within the indole class, distinguished by its unique structural features that enhance its potential biological activity. This article examines its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

6-Bromo-2-(pyrrolidin-3-yl)-1H-indole has the molecular formula . The presence of a bromine atom at the 6th position of the indole ring and a pyrrolidinyl group at the 2nd position are key to its chemical reactivity and biological interactions. These features enable the compound to engage effectively with various biological targets, including enzymes and receptors.

Key Features

| Feature | Description |

|---|---|

| Indole Ring | Known for its prevalence in natural products |

| Bromine Atom | Enhances binding affinity and selectivity |

| Pyrrolidinyl Group | Improves interaction with biological targets |

Synthesis

The synthesis of 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole typically involves the bromination of 2-(pyrrolidin-3-yl)-1H-indole using N-bromosuccinimide (NBS) in a solvent like dichloromethane. This reaction is performed at room temperature, followed by purification through recrystallization or column chromatography. For larger-scale applications, continuous flow reactors may be employed to enhance yield and efficiency.

The biological activity of 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole is attributed to its ability to interact with specific molecular targets. The compound's structural components facilitate π-π stacking interactions and hydrogen bonding, which are crucial for effective binding to proteins or receptors.

Antiviral Activity

Research has highlighted the antiviral potential of this compound. In a study focused on structure-activity relationships (SAR), derivatives of 6-bromoindoles exhibited significant inhibitory activity against various viral proteases, with IC50 values indicating effective inhibition at low concentrations. For instance, one derivative demonstrated an IC50 value of 1.3 µM against Zika virus protease, showcasing its potential in antiviral drug development .

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal properties. In vitro tests revealed that certain pyrrolidine derivatives, including those related to 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole, exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent antimicrobial effects .

Case Study 1: Antiviral Efficacy

A series of experiments were conducted to assess the antiviral efficacy of modified indole derivatives against Zika virus. The compounds were synthesized through various reactions, including Suzuki coupling and amide formation. The most promising derivative showed an IC50 value of 1.3 µM, significantly enhancing our understanding of how structural modifications can influence antiviral activity .

Case Study 2: Antimicrobial Properties

In another study, several derivatives were synthesized and tested for their antimicrobial properties against a range of bacterial strains. Compounds demonstrated varying degrees of efficacy, with MIC values indicating strong inhibition against both S. aureus and E. coli. The results underscored the importance of halogen substituents in enhancing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.